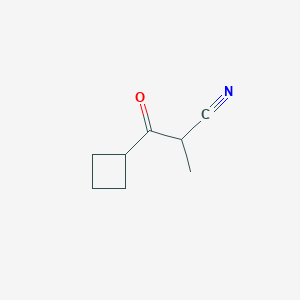

3-Cyclobutyl-2-methyl-3-oxopropanenitrile

CAS No.:

Cat. No.: VC20378935

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 3-cyclobutyl-2-methyl-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3 |

| Standard InChI Key | YXCURCZYFBCFOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)C(=O)C1CCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 3-cyclobutyl-2-methyl-3-oxopropanenitrile, reflecting its cyclobutyl group attached to a propanenitrile backbone with a ketone at the 3-position and a methyl group at the 2-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| SMILES | CC(C#N)C(=O)C₁CCC₁ | |

| InChI Key | YXCURCZYFBCFOJ-UHFFFAOYSA-N | |

| PubChem CID | 43157255 |

The cyclobutyl ring introduces steric strain, while the nitrile and ketone groups enable diverse reactivity, making the compound a versatile intermediate .

Structural Analogues

Structural analogues include:

-

3-Cyclopropyl-2-methyl-3-oxopropanenitrile (C₇H₉NO): Differs by a cyclopropyl group, reducing ring strain but maintaining similar reactivity .

-

3-Cyclopentyl-3-oxopropanenitrile (C₈H₁₁NO): Features a larger cyclopentyl ring, altering steric and electronic properties .

Synthesis and Reactivity

Synthetic Routes

A primary synthesis involves the reaction of 3-cyclobutyl-3-oxopropanenitrile with methylating agents. For example:

-

Hydrazine-mediated cyclization: Treatment of 3-cyclobutyl-3-oxopropanenitrile with hydrazine in ethanol at 75°C yields pyrazole derivatives, demonstrating the compound’s utility in heterocycle formation .

Reactivity Profile

-

Nitrile group: Participates in nucleophilic additions and cycloadditions.

-

Ketone group: Undergoes condensations and reductions, enabling functionalization .

-

Cyclobutyl ring: Strain-driven reactions, such as ring-opening or [2+2] cycloadditions, are possible .

Physicochemical Properties

Experimental Data

Limited experimental data are available, but computational predictions and analogues suggest:

| Property | Value | Source |

|---|---|---|

| Density | ~1.1 g/cm³ (predicted) | |

| Boiling Point | ~209°C (analogue-based) | |

| LogP | ~0.25 (hydrophilic) |

Spectroscopic Features

-

IR: Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) .

-

NMR: Distinct signals for cyclobutyl protons (δ 2.0–2.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Applications in Drug Design and Pharmacology

Structure-Activity Relationship (SAR)

-

Nitrile group: Critical for hydrogen bonding with kinase residues .

-

Cyclobutyl group: Optimizes steric fit in hydrophobic pockets .

-

Methyl substituent: Enhances metabolic stability by reducing oxidation.

| Hazard Statement | Precautionary Measure |

|---|---|

| H301+H311+H331 | P261, P280, P301+P310 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume